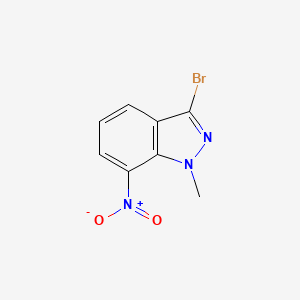

3-Bromo-1-methyl-7-nitro-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-1-methyl-7-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-11-7-5(8(9)10-11)3-2-4-6(7)12(13)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCVNVOZRXFKNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2[N+](=O)[O-])C(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40479938 | |

| Record name | 3-Bromo-1-methyl-7-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74209-37-3 | |

| Record name | 3-Bromo-1-methyl-7-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74209-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-1-methyl-7-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-Bromo-1-methyl-7-nitro-1H-indazole

CAS Number: 74209-37-3

This technical guide provides a comprehensive overview of 3-Bromo-1-methyl-7-nitro-1H-indazole, including its chemical properties, synthesis, and potential biological significance. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

This compound is a heterocyclic compound with the molecular formula C8H6BrN3O2.[1] It belongs to the indazole class of compounds, which are known for their diverse biological activities. The key physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 74209-37-3 |

| Molecular Formula | C8H6BrN3O2 |

| Molecular Weight | 256.06 g/mol |

| Purity | Typically ≥97% |

Note: Specific spectral and physical data like melting point and boiling point were not consistently available in the public domain and should be confirmed by experimental analysis.

Synthesis

The synthesis of this compound is typically achieved through the N-methylation of its precursor, 3-Bromo-7-nitro-1H-indazole (CAS: 74209-34-0).[2] The general synthetic route involves the reaction of 3-Bromo-7-nitro-1H-indazole with a methylating agent, such as methyl iodide, in the presence of a base.[2]

Experimental Workflow: Synthesis of this compound

References

An In-depth Technical Guide to 3-Bromo-1-methyl-7-nitro-1H-indazole

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activities of 3-Bromo-1-methyl-7-nitro-1H-indazole, a compound of interest for researchers in neuropharmacology and drug development. This document is intended for an audience of researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a heterocyclic compound with the molecular formula C₈H₆BrN₃O₂. Below is a summary of its key chemical and physical properties.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrN₃O₂ | --INVALID-LINK-- |

| Molecular Weight | 256.06 g/mol | --INVALID-LINK-- |

| CAS Number | 74209-37-3 | --INVALID-LINK-- |

| Appearance | Yellow Crystalline Solid | Assumed from related compounds |

| Melting Point | Not Reported | |

| Boiling Point | 388.286 °C at 760 mmHg (Predicted) | --INVALID-LINK-- |

| Solubility | Soluble in DMSO and ethanol | Assumed from related compounds |

Spectral Data

While comprehensive, experimentally verified spectral data for this compound is not widely available in the public domain, the following represents predicted data based on its structure and data from similar compounds.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.10 - 8.20 | d | 1H | H-4 |

| 7.85 - 7.95 | d | 1H | H-6 |

| 7.40 - 7.50 | t | 1H | H-5 |

| 4.10 | s | 3H | N-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 145.2 | C-7a |

| 141.8 | C-3 |

| 133.5 | C-7 |

| 129.4 | C-5 |

| 122.1 | C-4 |

| 118.9 | C-6 |

| 115.6 | C-3a |

| 35.7 | N-CH₃ |

Table 3: Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3000 | C-H stretch (aromatic) |

| 2950 - 2850 | C-H stretch (aliphatic) |

| 1590 - 1570 | C=N stretch |

| 1530 - 1500 | N-O stretch (nitro, asymmetric) |

| 1350 - 1330 | N-O stretch (nitro, symmetric) |

| 800 - 750 | C-H bend (aromatic) |

| 650 - 600 | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 255/257 | [M]⁺ (isotopic pattern for Br) |

| 240/242 | [M-CH₃]⁺ |

| 209/211 | [M-NO₂]⁺ |

Synthesis

This compound is synthesized from its precursor, 3-Bromo-7-nitro-1H-indazole, via N-methylation. The regioselectivity of the methylation (N1 vs. N2) is a critical consideration in the synthesis of indazole derivatives.

Synthesis Workflow

Detailed Experimental Protocol: N-Methylation

This protocol is a generalized procedure and may require optimization.

-

Preparation: To a solution of 3-Bromo-7-nitro-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes.

-

Methylation: Add methyl iodide (CH₃I, 1.1 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Quenching: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.

Biological Activity and Experimental Protocols

The biological activity of this compound is primarily associated with the inhibition of nitric oxide synthase (NOS), particularly the neuronal isoform (nNOS). Its unmethylated precursor has been studied for its neuroprotective effects.

Signaling Pathway: Neuronal Nitric Oxide Synthase (nNOS)

Experimental Protocol: In Vitro nNOS Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory potential of a compound against nNOS.

-

Reagents and Materials:

-

Recombinant human nNOS enzyme

-

L-Arginine (substrate)

-

NADPH

-

Calmodulin

-

Calcium Chloride (CaCl₂)

-

Assay buffer (e.g., HEPES buffer, pH 7.4)

-

Griess Reagent (for NO detection)

-

This compound (test compound)

-

96-well microplate

-

-

Assay Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add the assay buffer, nNOS enzyme, NADPH, calmodulin, and CaCl₂.

-

Add serial dilutions of the test compound to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).

-

Pre-incubate the plate at 37 °C for 10 minutes.

-

Initiate the reaction by adding L-Arginine to all wells.

-

Incubate the plate at 37 °C for 30 minutes.

-

Stop the reaction by adding a suitable reagent (e.g., a zinc acetate solution).

-

Measure the production of nitric oxide indirectly by quantifying the amount of nitrite formed using the Griess Reagent.

-

Read the absorbance at 540 nm using a microplate reader.

-

Calculate the IC₅₀ value of the test compound.

-

Experimental Protocol: In Vivo Assessment of Neuroprotection (Diabetic Stroke Model)

The unmethylated precursor, 3-bromo-7-nitroindazole, has been shown to be neuroprotective in a diabetic stroke model. A similar experimental design could be used to evaluate the methylated compound.

-

Animal Model:

-

Induce Type 2 diabetes in rodents (e.g., rats) using a high-fat diet followed by a low dose of streptozotocin.

-

Confirm diabetes by monitoring blood glucose levels.

-

-

Surgical Procedure (Middle Cerebral Artery Occlusion - MCAO):

-

Anesthetize the diabetic animals.

-

Induce focal cerebral ischemia by occluding the middle cerebral artery for a defined period (e.g., 2 hours).

-

Remove the occlusion to allow for reperfusion.

-

-

Drug Administration:

-

Administer this compound (e.g., 30 mg/kg, intraperitoneally) at a specific time point relative to the ischemic insult (e.g., at the onset of reperfusion).

-

-

Assessment of Neuroprotection:

-

Neurological Deficit Scoring: Evaluate motor and sensory deficits at various time points post-MCAO.

-

Infarct Volume Measurement: At the end of the study, sacrifice the animals and section the brains. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area and calculate the infarct volume.

-

Histology and Immunohistochemistry: Analyze brain sections for markers of apoptosis (e.g., TUNEL staining) and endoplasmic reticulum stress (e.g., GRP78, CHOP).

-

Experimental Protocol: Assessment of Spatial Learning and Memory (Morris Water Maze)

The unmethylated precursor has also been shown to affect spatial learning and memory.

-

Apparatus:

-

A circular pool filled with opaque water.

-

A hidden platform submerged just below the water surface.

-

Visual cues placed around the pool.

-

-

Procedure:

-

Administer this compound (e.g., 20 mg/kg, intraperitoneally) or vehicle to the animals for a specified duration (e.g., daily for 5 days) before and/or during the training period.

-

Acquisition Phase: Train the animals to find the hidden platform over several days (e.g., 4 trials per day for 5 days). Record the latency to find the platform and the path taken.

-

Probe Trial: On the day after the last training session, remove the platform and allow the animal to swim freely for a set time (e.g., 60 seconds). Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

-

-

Data Analysis:

-

Analyze the escape latency and path length during the acquisition phase to assess learning.

-

Analyze the time in the target quadrant and platform crossings during the probe trial to assess memory retention.

-

Conclusion

This compound is a derivative of a potent nNOS inhibitor with potential applications in the study and treatment of neurological disorders. This guide provides a foundational understanding of its chemical properties, synthesis, and methods for evaluating its biological activity. Further research is warranted to fully characterize its spectral properties and to explore its therapeutic potential in various disease models.

An In-depth Technical Guide to 3-Bromo-1-methyl-7-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and potential biological relevance of 3-Bromo-1-methyl-7-nitro-1H-indazole. The information is curated for professionals in the fields of chemical research and drug development.

Core Physical Properties

| Property | This compound | 3-Bromo-7-nitro-1H-indazole | 3-Bromo-1-methylindazole |

| Molecular Formula | C₈H₆BrN₃O₂[1][2] | C₇H₄BrN₃O₂[3][4][5] | C₈H₇BrN₂ |

| Molecular Weight | 256.06 g/mol [2] | 242.03 g/mol [3][4] | 211.06 g/mol [6] |

| CAS Number | 74209-37-3[2][7] | 74209-34-0[3][4][5] | 326474-67-3[6] |

| Appearance | Not explicitly reported, likely a solid | Yellow Crystals[3] | Solid[6] |

| Melting Point | Data not available | 175-185 °C[3] | 35-40 °C[6] |

| Boiling Point | Data not available | 182 °C (estimate)[3] | Data not available |

| Solubility | Data not available | DMSO: >16.6 mg/mL, Ethanol: >20 mg/mL, DMF: >26.5 mg/mL[5] | Data not available |

Synthesis Protocol: N-Methylation of 3-Bromo-7-nitro-1H-indazole

The synthesis of this compound is achieved through the N-methylation of its precursor, 3-Bromo-7-nitro-1H-indazole, using methyl iodide. The following protocol is adapted from established methodologies for the N-alkylation of indazoles.

Materials and Reagents:

-

3-Bromo-7-nitro-1H-indazole

-

Methyl iodide (CH₃I)

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Bromo-7-nitro-1H-indazole (1 equivalent) in anhydrous DMF.

-

Deprotonation: To the stirred solution, add a suitable base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C. Alternatively, potassium carbonate (2-3 equivalents) can be used at room temperature.

-

Methylation: After stirring for 30-60 minutes, add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the careful addition of water. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Potential Biological Activity and Signaling Pathway

While direct studies on the biological activity of this compound are limited, its parent compound, 3-Bromo-7-nitroindazole, is a known potent inhibitor of neuronal nitric oxide synthase (nNOS).[8][9] nNOS is a key enzyme in the production of nitric oxide (NO), a critical signaling molecule in the nervous system.[8][10] The inhibition of nNOS by indazole derivatives can have significant implications for neurological processes and is an area of active research.[8][9]

The proposed mechanism of action involves the binding of the indazole derivative to the active site of nNOS, thereby preventing the conversion of L-arginine to L-citrulline and nitric oxide. This interruption of NO production can modulate downstream signaling pathways.

Caption: Proposed inhibitory mechanism on the nNOS signaling pathway.

Synthetic Workflow Diagram

The synthesis of this compound from its precursor can be visualized as a straightforward chemical transformation.

Caption: Synthetic route to this compound.

References

- 1. This compound | C8H6BrN3O2 | CID 12194801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 74209-37-3 | this compound - Moldb [moldb.com]

- 3. 74209-34-0 CAS MSDS (3-BROMO-7-NITROINDAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 3-Bromo-1-methylindazole 97 326474-67-3 [sigmaaldrich.com]

- 7. 3-bromo-1-methyl-7-nitro-indazole | CAS#:74209-37-3 | Chemsrc [chemsrc.com]

- 8. The effect of a selective neuronal nitric oxide synthase inhibitor 3-bromo 7-nitroindazole on spatial learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

Technical Guide: Molecular Weight of 3-Bromo-1-methyl-7-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of 3-Bromo-1-methyl-7-nitro-1H-indazole, a crucial parameter for a wide range of applications in research and development, including stoichiometric calculations, preparation of solutions, and analytical characterization.

1. Molecular Formula

The chemical structure of this compound corresponds to the molecular formula: C₈H₆BrN₃O₂ . This formula indicates that each molecule is composed of eight carbon atoms, six hydrogen atoms, one bromine atom, three nitrogen atoms, and two oxygen atoms.

2. Calculation of Molecular Weight

The molecular weight (MW) is the sum of the atomic weights of all atoms in a molecule. The calculation is based on the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).

The molecular weight is calculated as follows:

MW = (Number of Carbon Atoms × Atomic Weight of Carbon) + (Number of Hydrogen Atoms × Atomic Weight of Hydrogen) + (Number of Bromine Atoms × Atomic Weight of Bromine) + (Number of Nitrogen Atoms × Atomic Weight of Nitrogen) + (Number of Oxygen Atoms × Atomic Weight of Oxygen)

Using the standard atomic weights:

-

Carbon (C): 12.011 u

The calculation is: MW = (8 × 12.011) + (6 × 1.008) + (1 × 79.904) + (3 × 14.007) + (2 × 15.999) MW = 96.088 + 6.048 + 79.904 + 42.021 + 31.998 MW = 256.059 u

3. Data Presentation: Elemental Composition and Molecular Weight

The following table summarizes the contribution of each element to the total molecular weight of this compound.

| Element | Symbol | Atomic Count | Standard Atomic Weight (u) | Total Mass Contribution (u) |

| Carbon | C | 8 | 12.011[13][14] | 96.088 |

| Hydrogen | H | 6 | 1.008[1][2][3] | 6.048 |

| Bromine | Br | 1 | 79.904[4][5][6] | 79.904 |

| Nitrogen | N | 3 | 14.007[7][8][9] | 42.021 |

| Oxygen | O | 2 | 15.999[10][11][12] | 31.998 |

| Total | 20 | 256.059 |

4. Experimental Protocols

The molecular weight presented in this guide is the theoretical or formula weight, derived from the established molecular formula and the standard atomic weights of the constituent elements. This value is fundamental for theoretical calculations and serves as a benchmark for experimental determinations, such as those performed using mass spectrometry. The protocol for such an experimental determination would be specific to the type of mass spectrometer and the ionization technique employed.

5. Visualization of Molecular Weight Calculation

The following diagram illustrates the hierarchical breakdown of the molecular weight calculation for this compound.

Caption: Molecular weight calculation for this compound.

References

- 1. Hydrogen - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 4. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 5. Bromine - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. Nitrogen - Wikipedia [en.wikipedia.org]

- 8. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 10. Oxygen - Wikipedia [en.wikipedia.org]

- 11. Atomic Weight of Oxygen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 12. Oxygen, atomic [webbook.nist.gov]

- 13. byjus.com [byjus.com]

- 14. quora.com [quora.com]

An In-depth Technical Guide to 3-Bromo-1-methyl-7-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-1-methyl-7-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical and physical properties, a proposed synthesis protocol, and discusses its biological activity, particularly in the context of nitric oxide synthase (NOS) inhibition. The information is collated from scientific literature and chemical databases to serve as a valuable resource for researchers in drug discovery and development.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents.[1] Their diverse biological activities include anti-inflammatory, anti-cancer, and neuroprotective properties. A key area of investigation for indazole-based compounds is the inhibition of nitric oxide synthases (NOS), enzymes responsible for the production of the signaling molecule nitric oxide (NO). Dysregulation of NO production is implicated in a range of pathologies, making NOS isoforms (nNOS, eNOS, and iNOS) important drug targets.

The parent compound, 3-Bromo-7-nitro-1H-indazole, is a well-characterized, potent inhibitor of neuronal nitric oxide synthase (nNOS).[2][3] This guide focuses on its N-methylated derivative, this compound, exploring the chemical, physical, and potential biological consequences of N-methylation at the 1-position of the indazole ring.

Chemical and Physical Properties

The introduction of a methyl group at the N1 position of the indazole ring alters the physicochemical properties of the parent compound. A summary of the available data for both this compound and its precursor is presented in Table 1 for comparative analysis.

| Property | This compound | 3-Bromo-7-nitro-1H-indazole |

| CAS Number | 74209-37-3[3][4] | 74209-34-0[5] |

| Molecular Formula | C₈H₆BrN₃O₂[3] | C₇H₄BrN₃O₂[5] |

| Molecular Weight | 256.06 g/mol [3] | 242.03 g/mol [5] |

| Boiling Point | 388.286°C at 760 mmHg | 182°C (rough estimate) |

| Density | 1.87 g/cm³ | 1.8856 g/cm³ (rough estimate) |

| Solubility | Not explicitly available. Expected to have good solubility in common organic solvents like DMSO and DMF. | Soluble to 100 mM in DMSO and to 50 mM in ethanol. |

| Purity | Typically available at ≥97%[3][4] | Typically available at ≥98%[5] |

Note: Some physical properties for the N-methylated compound are predicted and have not been experimentally verified in peer-reviewed literature.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The methylation reaction proceeds via the deprotonation of the indazole N1-proton by a suitable base, followed by nucleophilic attack of the resulting indazole anion on an electrophilic methyl source, typically methyl iodide.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Adapted)

This protocol is adapted from a similar procedure for the N-methylation of 6-bromo-1H-indazole and is expected to yield the desired N1-methylated product with high regioselectivity.

Materials and Reagents:

-

3-Bromo-7-nitro-1H-indazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0°C, add a solution of 3-Bromo-7-nitro-1H-indazole (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

-

Cool the mixture back to 0°C and add methyl iodide (1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Biological Activity: Nitric Oxide Synthase Inhibition

The primary biological activity associated with the 7-nitroindazole scaffold is the inhibition of nitric oxide synthase (NOS), particularly the neuronal isoform (nNOS).

The Role of Nitric Oxide Synthase

Nitric oxide (NO) is a crucial signaling molecule involved in various physiological processes, including neurotransmission, vasodilation, and immune responses. It is synthesized from L-arginine by a family of three NOS isoenzymes:

-

nNOS (or NOS1): Primarily found in neuronal tissue.

-

eNOS (or NOS3): Predominantly in endothelial cells.

-

iNOS (or NOS2): An inducible form expressed during inflammatory responses.

Caption: Simplified overview of Nitric Oxide Synthase pathways and inhibition.

Activity of 3-Bromo-7-nitro-1H-indazole (Precursor)

The parent compound, 3-Bromo-7-nitro-1H-indazole, is a potent inhibitor of nNOS and iNOS, exhibiting greater potency than the well-known inhibitor 7-nitroindazole. It is, however, less selective, as it also potently inhibits iNOS. The inhibitory concentrations (IC₅₀) for the precursor are summarized in Table 2.

| NOS Isoform | IC₅₀ (µM) |

| Rat nNOS | 0.17 |

| Rat iNOS | 0.29 |

| Bovine eNOS | 0.86 |

| Data sourced from Cayman Chemical product information, citing Bland-Ward, P.A., et al. (1994).[5] |

Effect of N-Methylation on NOS Inhibition

A key consideration for drug development is how structural modifications affect biological activity. Research by Moreno-Guzmán et al. (2009) on fluorinated indazoles and their derivatives provided crucial insight into the role of N-methylation. Their study, which included the synthesis of N-methyl derivatives of 7-nitro-1H-indazole and 3-bromo-7-nitro-1H-indazole, concluded that N-methylation diminishes their inhibitory effect on NOS activity .[2][6]

While the publication does not provide specific IC₅₀ values for this compound in its abstract, the qualitative finding is significant. This suggests that the free N-H proton at the 1-position of the indazole ring may be important for optimal binding to the active site of the NOS enzyme. The addition of the methyl group could introduce steric hindrance or alter the electronic properties of the heterocyclic core, thereby reducing its binding affinity.

Caption: Structure-Activity Relationship of N-methylation on NOS inhibition.

Conclusion and Future Directions

This compound is a derivative of a potent nitric oxide synthase inhibitor. While the parent compound has been extensively studied, available data indicates that N-methylation at the 1-position of the indazole ring leads to a reduction in its NOS inhibitory activity. This finding is critical for structure-activity relationship (SAR) studies and highlights the importance of the N1-substituent in the design of novel indazole-based NOS inhibitors.

For researchers in drug development, this suggests that while the 3-bromo-7-nitro-indazole scaffold is a promising starting point, modifications at the N1-position must be carefully considered. Future research could explore other N-substituents to probe the steric and electronic requirements for optimal binding and isoform selectivity. Furthermore, a full characterization of this compound, including experimental determination of its physical properties, detailed spectroscopic data, and quantitative in vitro and in vivo evaluation of its effects on all NOS isoforms, would be necessary to fully understand its pharmacological profile.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not widely available in the public domain. Commercial suppliers may provide this data upon request with a purchase. Researchers synthesizing this compound would need to perform a full spectral characterization to confirm its identity and purity.

References

- 1. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 74209-37-3 | this compound - Moldb [moldb.com]

- 4. rsc.org [rsc.org]

- 5. Synthesis of indazole-1-/sup 15/N, indazole-2-/sup 15/N and of their N-methyl derivatives (Journal Article) | ETDEWEB [osti.gov]

- 6. application.wiley-vch.de [application.wiley-vch.de]

Technical Guide: Physicochemical and Biological Profile of 3-Bromo-1-methyl-7-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data on 3-Bromo-1-methyl-7-nitro-1H-indazole, a heterocyclic compound of interest in biomedical research. Due to the limited availability of specific quantitative data for this N-methylated derivative, this guide also includes relevant information on its parent compound, 3-Bromo-7-nitro-1H-indazole, particularly concerning its solubility and biological activity as a selective inhibitor of neuronal nitric oxide synthase (nNOS). This document summarizes known solubility data, outlines relevant experimental protocols, and presents key biological pathways in which the parent compound is implicated.

Solubility Data

Table 1: Solubility of 3-Bromo-7-nitro-1H-indazole

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source |

| Ethanol | 25 | Not Reported | [1] |

| Ethanol | 12.1 | 50 | [2] |

| DMSO | 24.2 | 100 | [2] |

Experimental Protocols

General Protocol for Preparation of Stock Solutions

While a specific solubility protocol for this compound was not found, a general procedure for preparing stock solutions of related indazole derivatives can be adapted. Dimethyl sulfoxide (DMSO) is a common solvent for creating concentrated stock solutions of indazole-based compounds for use in biological assays.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or amber glass vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Equilibration: Allow the vial containing solid this compound to reach room temperature before opening to prevent moisture condensation.

-

Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the solid compound to achieve the desired stock concentration.

-

Mixing: Vortex the solution vigorously to facilitate dissolution. If the compound does not fully dissolve, brief sonication in a water bath may be applied.

-

Visual Inspection: Visually inspect the solution to ensure that no solid particulates remain.

-

Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and light exposure. Store the stock solutions at -20°C.

Synthetic Workflow

A potential synthetic route for this compound involves the methylation of its precursor, 3-Bromo-7-nitro-1H-indazole.

Synthetic route for this compound.

Biological Context and Signaling Pathways

The parent compound, 3-Bromo-7-nitroindazole, is recognized as a selective inhibitor of neuronal nitric oxide synthase (nNOS).[3][4] This activity is significant as nNOS is implicated in various physiological and pathological processes in the nervous system.

Inhibition of Neuronal Nitric Oxide Synthase (nNOS) Signaling

3-Bromo-7-nitroindazole exerts its biological effects by inhibiting the production of nitric oxide (NO) by nNOS. NO is a key signaling molecule in the brain. The inhibition of nNOS by compounds like 3-Bromo-7-nitroindazole can modulate downstream signaling pathways.

Role in Neuroprotection via the Endoplasmic Reticulum (ER) Stress Pathway

Research has demonstrated that 3-Bromo-7-nitroindazole can provide neuroprotection in the context of diabetic stroke by attenuating endoplasmic reticulum (ER) stress.[5] A key mechanism in this process is the reduction of the pro-apoptotic factor C/EBP homologous protein (CHOP).[5]

Inhibition of ER stress-mediated apoptosis by 3-Bromo-7-nitroindazole.

References

- 1. Frontiers | Mechanism of Endoplasmic Reticulum Stress in Cerebral Ischemia [frontiersin.org]

- 2. 3-bromo-1-methyl-7-nitro-indazole | CAS#:74209-37-3 | Chemsrc [chemsrc.com]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. researchgate.net [researchgate.net]

- 5. Neuronal nitric oxide synthase: structure, subcellular localization, regulation, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Bromo-1-methyl-7-nitro-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the heterocyclic compound 3-Bromo-1-methyl-7-nitro-1H-indazole. Due to the limited availability of published experimental spectra for this specific molecule, this guide combines documented physical properties with predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy. The methodologies presented are based on standard analytical chemistry protocols for similar indazole derivatives.

Core Compound Information

This compound is a substituted indazole with potential applications in medicinal chemistry and drug discovery, given the known biological activities of related nitroindazole compounds. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and structural elucidation in research and development settings.

| Property | Value | Source |

| CAS Number | 74209-37-3 | --INVALID-LINK-- |

| Molecular Formula | C₈H₆BrN₃O₂ | --INVALID-LINK-- |

| Molecular Weight | 256.06 g/mol | --INVALID-LINK-- |

| Canonical SMILES | CN1N=C(C2=C1C(=CC=C2)--INVALID-LINK--[O-])Br | --INVALID-LINK-- |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects on the indazole scaffold and comparison with data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.2 - 8.4 | Doublet | ~8.0 | H-6 |

| ~7.8 - 8.0 | Doublet | ~7.5 | H-4 |

| ~7.2 - 7.4 | Triplet | ~7.8 | H-5 |

| ~4.1 - 4.3 | Singlet | - | N-CH₃ |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~145 - 147 | C-7a |

| ~140 - 142 | C-7 |

| ~130 - 132 | C-5 |

| ~128 - 130 | C-3a |

| ~125 - 127 | C-6 |

| ~120 - 122 | C-4 |

| ~118 - 120 | C-3 |

| ~35 - 37 | N-CH₃ |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Weak | Aliphatic C-H stretch (N-CH₃) |

| ~1600 - 1580 | Medium | C=C aromatic ring stretch |

| ~1530 - 1510 | Strong | Asymmetric NO₂ stretch |

| ~1480 - 1460 | Medium | C=N stretch |

| ~1350 - 1330 | Strong | Symmetric NO₂ stretch |

| ~800 - 750 | Strong | C-H out-of-plane bending |

| ~600 - 550 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

| m/z | Relative Intensity | Assignment |

| 255/257 | High | [M]⁺ (Molecular ion with Br isotopes) |

| 225/227 | Medium | [M - NO]⁺ |

| 209/211 | Medium | [M - NO₂]⁺ |

| 176 | Medium | [M - Br]⁺ |

| 130 | Medium | [M - Br - NO₂]⁺ |

UV-Visible (UV-Vis) Spectroscopy

Predicted UV-Vis Absorption Maxima (in Ethanol)

| λₘₐₓ (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| ~230 - 235 | Predicted: 15,000 - 20,000 |

| ~360 - 365 | Predicted: 5,000 - 8,000 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments, based on standard practices for the characterization of related heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Spectroscopy : Acquire the proton NMR spectrum on a 500 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, an acquisition time of 3 seconds, and 16 scans.

-

¹³C NMR Spectroscopy : Acquire the carbon NMR spectrum on the same instrument at 125 MHz with proton decoupling. A greater number of scans (e.g., 1024) is typically required.

-

Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation : For solid samples, use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the crystalline compound directly on the ATR crystal.

-

Data Acquisition : Record the IR spectrum over a range of 4000 to 400 cm⁻¹.

-

Data Processing : The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic functional group frequencies.

Mass Spectrometry (MS)

-

Instrumentation : Utilize a mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction : Introduce the sample via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph.

-

Ionization : Use a standard electron energy of 70 eV to induce ionization and fragmentation.

-

Mass Analysis : Scan a mass-to-charge (m/z) ratio range of 50-500 to detect the molecular ion and significant fragment ions.

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be evident for fragments containing this atom.

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation : Prepare a stock solution of this compound in spectroscopic grade ethanol. From this, prepare a dilute solution of known concentration.

-

Data Acquisition : Record the UV-Vis spectrum from 200 to 800 nm using a dual-beam spectrophotometer, with ethanol as the reference.

-

Data Analysis : Identify the wavelengths of maximum absorbance (λₘₐₓ). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Signaling Pathway and Experimental Workflow Visualization

While specific signaling pathways for this compound are not yet documented, its structural analog, 3-Bromo-7-nitroindazole, is a known inhibitor of neuronal nitric oxide synthase (nNOS). Inhibition of nNOS can modulate the endoplasmic reticulum (ER) stress pathway, which is implicated in various neuropathologies.[1] The following diagrams illustrate a plausible signaling pathway and a general experimental workflow for investigating such compounds.

Caption: Predicted inhibitory action on the nNOS-mediated ER stress pathway.

Caption: Workflow for evaluating the compound's effect on ER stress markers.

References

The Ascendancy of Substituted Nitroindazoles: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and evolving applications of substituted nitroindazoles for researchers, scientists, and drug development professionals. Esteemed for their diverse pharmacological activities, these heterocyclic compounds have become a significant focus in medicinal chemistry. This document details their synthesis, summarizes key quantitative data on their biological activities, and outlines experimental protocols for their evaluation.

A Historical Journey: From Discovery to Modern Applications

The story of indazoles began in the late 19th century, with Emil Fischer's pioneering synthesis of the parent indazole ring in the 1880s. However, it was in the early 20th century that the exploration of its substituted derivatives, particularly nitro-substituted indazoles, gained momentum. Early trailblazers like Jacobson, Huber, and Auwers laid the groundwork for indazole synthesis through methods such as the cyclization of N-nitroso-o-toluidines, which also paved the way for preparing halogenated indazoles.

The mid-20th century ushered in more refined and systematic approaches to synthesize specific isomers of nitroindazole. A significant milestone from this era was the development of a well-documented procedure for the synthesis of 5-nitroindazole, a method that remains a staple in organic synthesis. Subsequent research, including a notable 1976 patent, expanded the accessibility to a range of nitroindazoles, including the 4-, 5-, 6-, and 7-nitro isomers, by refining these earlier methods. These foundational synthetic achievements were pivotal in enabling the extensive investigation into the biological activities of substituted nitroindazoles that continues to drive drug discovery efforts today.

Synthetic Methodologies: Crafting the Core Structures

The synthesis of substituted nitroindazoles is a cornerstone of their study, enabling the exploration of structure-activity relationships. A variety of methods have been developed to introduce the nitro group at different positions of the indazole ring and to further functionalize the core structure.

General Synthesis of Nitroindazoles

A common and effective method for the synthesis of nitroindazoles involves the diazotization of the corresponding nitro-substituted 2-methylanilines (toluidines) followed by cyclization. For instance, 6-nitroindazole can be prepared from 2-methyl-5-nitroaniline with a high yield.[1]

dot

Synthesis of N-Alkylated Nitroindazoles

Alkylation of the indazole nitrogen is a common strategy to modulate the physicochemical and pharmacological properties of these compounds. The reaction of a 6-nitroindazole with an alkyl halide in the presence of a base like potassium carbonate in DMF typically yields a mixture of N1 and N2 isomers.

dot

Synthesis of Amino-Nitroindazoles

The synthesis of amino-nitroindazoles often starts from a corresponding fluoro-substituted nitrobenzonitrile. For example, 3-amino-5-nitroindazole can be synthesized by reacting 2-fluoro-5-nitrobenzonitrile with hydrazine hydrate.[2][3]

dot

Quantitative Analysis of Biological Activities

Substituted nitroindazoles have demonstrated a broad spectrum of biological activities. The following tables summarize key quantitative data from various studies.

Antiproliferative Activity of Substituted Nitroindazoles

| Compound | Cell Line | IC50 (µM) | Reference |

| 11a | NCI-H460 (Lung Carcinoma) | 5-15 | [4] |

| 11b | NCI-H460 (Lung Carcinoma) | 5-15 | [4] |

| 12a | NCI-H460 (Lung Carcinoma) | 5-15 | [4] |

| 12b | NCI-H460 (Lung Carcinoma) | 5-15 | [4] |

| Polysubstituted Indazole Derivative | A2780 (Ovarian Cancer) | 0.64 - 17 | [5] |

| Polysubstituted Indazole Derivative | A549 (Lung Cancer) | 0.64 - 17 | [5] |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) | HCT116 (Colorectal Cancer) | 0.4 ± 0.3 | [6] |

| Compound 39 | MDA-MB-231 (Breast Cancer) | 1.7 ± 1.1 | [6] |

| Compound 39 | A549 (Lung Cancer) | 2.8 ± 1.3 | [6] |

| Compound 39 | SNU-638 (Gastric Carcinoma) | 1.8 ± 1.4 | [6] |

Antimicrobial Activity of Substituted Nitroindazoles

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 12a | Neisseria gonorrhoeae | 250 | [4] |

| 13b | Neisseria gonorrhoeae | 62.5 | [4] |

Neuronal Nitric Oxide Synthase (nNOS) Inhibition by 7-Nitroindazole

| Brain Region | IC50 (µM) | Reference |

| Rat Striatal | 0.68 ± 0.01 | [7] |

| Rat Cerebellar | 0.64 ± 0.03 | [7] |

| Rat Hippocampal | 1.53 ± 0.05 | [7] |

| Rat Cerebral Cortex | 0.93 ± 0.04 | [7] |

| Rat Olfactory Bulb | 1.05 ± 0.02 | [7] |

Signaling Pathways and Mechanism of Action

The therapeutic effects of substituted nitroindazoles are attributed to their interaction with various cellular signaling pathways. A prominent example is the inhibition of neuronal nitric oxide synthase (nNOS) by 7-nitroindazole. In the context of cancer, certain nitroindazole derivatives have been shown to induce apoptosis, a form of programmed cell death, through caspase activation.

dot

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments cited in the study of substituted nitroindazoles.

Synthesis of 6-Nitroindazole from 2-Methyl-5-nitroaniline

This procedure describes a one-step process for the synthesis of 6-nitroindazole.[1]

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-methyl-5-nitroaniline in a mixture of glacial acetic acid and acetic anhydride.

-

Nitrosation and Cyclization: While maintaining the temperature between 70°C and 100°C, portion-wise add solid sodium nitrite (1.2 to 1.3 molar equivalents) to the stirred reaction mixture.

-

Work-up: After the reaction is complete, heat the mixture under reduced pressure to remove the acetic acid. Pour the residue into water to precipitate the crude product.

-

Purification: Treat the crude product with a 5% sodium hydroxide solution at 90-95°C. Acidify the resulting mixture to a pH of 4 to precipitate the 6-nitroindazole. Collect the product by filtration, wash with water, and dry. A yield of 96.1% has been reported for this reaction.[1]

dot

Determination of Antiproliferative Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8][9][10]

-

Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[9]

-

Compound Treatment: Treat the cells with various concentrations of the test nitroindazole compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.[9]

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well.[9]

-

Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization of the formazan crystals.[9] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

dot

Determination of Minimum Inhibitory Concentration (Broth Microdilution Method)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12][13][14][15]

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the nitroindazole compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension, except for a sterility control well. Include a growth control well with no compound.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, using a fluorogenic substrate.[16][17][18]

-

Cell Treatment and Lysis: Plate cells and treat them with the test nitroindazole compound for the desired time. Lyse the cells using a specific cell lysis buffer.[16]

-

Substrate Preparation: Prepare the caspase-3 substrate solution (e.g., Ac-DEVD-AMC) in an assay buffer.[16]

-

Assay Reaction: Mix the cell lysate with the substrate solution and incubate at 37°C in the dark for 1-2 hours.

-

Fluorescence Measurement: Measure the fluorescence of the cleaved substrate (AMC) using a fluorescence plate reader with an excitation wavelength of approximately 380 nm and an emission wavelength between 420-460 nm.[16]

-

Data Analysis: The amount of fluorescence is proportional to the caspase-3 activity in the sample.

Conclusion

Substituted nitroindazoles represent a versatile and promising class of compounds with a rich history and a bright future in drug discovery. Their diverse biological activities, coupled with the amenability of their synthesis, continue to attract significant interest from the scientific community. This technical guide provides a foundational understanding of these compounds, offering valuable data and protocols to aid researchers in their quest to develop novel therapeutics for a range of diseases.

References

- 1. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]

- 2. 3-Amino-5-nitroindazole | 41339-17-7 [amp.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. mdpi.com [mdpi.com]

- 5. Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. texaschildrens.org [texaschildrens.org]

- 9. atcc.org [atcc.org]

- 10. researchgate.net [researchgate.net]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. m.youtube.com [m.youtube.com]

- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. media.cellsignal.com [media.cellsignal.com]

- 17. mdpi.com [mdpi.com]

- 18. Caspase activation by anticancer drugs: the caspase storm - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Hazard Profile of 3-Bromo-1-methyl-7-nitro-1H-indazole

Disclaimer: This document is intended as a technical guide for research, drug development, and scientific professionals. The information herein is synthesized from available data on structurally related compounds and general principles of chemical safety. A specific Safety Data Sheet (SDS) for 3-Bromo-1-methyl-7-nitro-1H-indazole was not available at the time of publication. All laboratory personnel must consult with their institution's Environmental Health and Safety (EHS) department and perform a thorough risk assessment before handling this compound.

Abstract

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, incorporating a brominated indazole core and a nitro group, suggests a potential for biological activity and, concurrently, significant health and safety hazards. This guide provides a comprehensive overview of the known and inferred safety considerations for this compound. It covers hazard identification, risk mitigation strategies, detailed handling and storage protocols, and emergency procedures. The core objective is to equip researchers with the necessary knowledge to handle this compound responsibly and safely within a laboratory setting.

Chemical Identification and Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 74209-37-3 | [1] |

| Molecular Formula | C₈H₆BrN₃O₂ | [2] |

| Molecular Weight | 256.06 g/mol | [2] |

| Appearance | Crystalline solid (inferred) | [3] |

| Purity | Typically ≥97% | [1] |

Structural Analogs:

-

3-Bromo-7-nitro-1H-indazole (CAS: 74209-34-0): The parent compound, lacking the N-methyl group.[4][5]

-

7-Nitroindazole (CAS: 2942-42-9): A known nitric oxide synthase (NOS) inhibitor.[6]

The presence of a nitroaromatic group and a halogenated heterocyclic core are the primary drivers of the compound's reactivity and toxicological profile. Nitroaromatic compounds are known for their potential toxicity and mutagenicity, while halogenated organics can also present significant health hazards.[7][8]

Hazard Identification and GHS Classification (Inferred)

The European Chemicals Agency (ECHA) has received notifications for 3-Bromo-7-nitro-1H-indazole with the following classification:

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Reproductive Toxicity, Category 1B | H360: May damage fertility or the unborn child | Health Hazard | Danger |

Source: PubChem CID 1649[4]

It is prudent to assume that this compound carries a similar or greater hazard profile. The addition of a methyl group is unlikely to mitigate the reproductive toxicity associated with the core structure.

Inferred Potential Hazards:

-

Reproductive Toxicity (H360): Assumed to be a significant hazard based on the parent compound.

-

Mutagenicity/Carcinogenicity: Nitroaromatic compounds are often mutagenic and can be carcinogenic through DNA adduction.[7]

-

Acute Toxicity (Oral, Dermal, Inhalation): While no specific data exists, compounds of this class can be toxic if ingested, absorbed through the skin, or inhaled.

-

Skin/Eye Irritation (H315/H319): Likely to cause skin and serious eye irritation upon contact.

-

Explosive/Reactive Hazards: Polynitrated aromatic compounds can be explosive, especially with heat, shock, or friction.[9] While this compound is mono-nitrated, this potential hazard should not be entirely dismissed, particularly during purification or if stored improperly.

Toxicological Profile: A Mechanistic Perspective

The toxicological properties of this compound are largely inferred from its chemical structure.

Nitroaromatic Toxicity: The nitro group is a strong electron-withdrawing group, making the aromatic ring susceptible to nucleophilic attack. In biological systems, the nitro group can be enzymatically reduced to form nitroso and hydroxylamine intermediates. These reactive species can bind to macromolecules such as DNA and proteins, leading to mutagenicity and carcinogenicity.[7]

Halogenated Heterocycle Toxicity: Halogenated organic compounds are a broad class with varied toxicities. Some are known carcinogens and can cause organ damage.[8][10] The bromine atom on the indazole ring may influence metabolic pathways and could contribute to the overall toxicity profile.

Diagram of Potential Toxicological Activation:

Caption: Inferred metabolic activation pathway.

Exposure Control and Personal Protective Equipment (PPE)

Given the high-potency nature and inferred reproductive toxicity, stringent exposure controls are mandatory.

Engineering Controls:

-

Chemical Fume Hood: All handling of the solid compound and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: The laboratory should have adequate general ventilation.

-

Designated Area: Establish a designated area within the laboratory for handling this compound to prevent cross-contamination.

Personal Protective Equipment (PPE):

-

Gloves: Double-gloving with nitrile gloves is recommended. Check for breakthrough times and replace gloves immediately upon contamination.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or if there is a splash hazard.

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned. Ensure cuffs are snug.

-

Respiratory Protection: If there is a risk of generating aerosols outside of a fume hood (a situation that should be avoided), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

PPE Selection and Usage Workflow:

Caption: Standard workflow for PPE usage.

Safe Handling and Storage Protocols

General Handling:

-

Treat this compound as a potent, toxic substance.

-

Avoid the creation of dust when handling the solid.

-

Use spark-proof tools and avoid friction or shock, especially if the material appears dry or discolored.

-

All containers should be clearly labeled with the chemical name, CAS number, and appropriate hazard pictograms.

Step-by-Step Protocol for Weighing and Solution Preparation:

-

Preparation: Designate a workspace within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

-

Tare: Place a clean, appropriate-sized vial on an analytical balance inside the fume hood and tare the balance.

-

Dispensing: Carefully dispense the solid compound into the vial using a spatula. Avoid any scooping motions that could generate dust.

-

Cleaning: After dispensing, carefully clean the spatula with a solvent-moistened wipe (e.g., ethanol or isopropanol) and dispose of the wipe as hazardous waste.

-

Solubilization: Add the desired solvent to the vial using a pipette. Cap the vial securely before mixing.

-

Decontamination: Wipe down the exterior of the vial and the balance with a damp cloth. Dispose of the bench paper and any contaminated wipes as hazardous waste.

Storage:

-

Temperature: Store in a cool, dry, well-ventilated area, away from heat sources and direct sunlight.[11] Some suppliers recommend storage at 2-8°C under an inert atmosphere.[12]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[13][14] Contact with these materials could lead to decomposition.

-

Container: Store in the original, tightly sealed container.

-

Inventory: Maintain a detailed inventory, including date of receipt and opening.

Emergency Procedures

Spill Response:

-

Evacuate: Immediately evacuate the area if the spill is large or outside of a fume hood.

-

Alert: Notify laboratory personnel and your institution's EHS department.

-

Control: If the spill is small and contained within a fume hood, and you are trained to do so, proceed with cleanup.

-

Cleanup (Solid Spill): Do NOT dry sweep. Gently cover the spill with an absorbent material (e.g., vermiculite or sand). Carefully scoop the mixture into a labeled, sealed container for hazardous waste disposal.

-

Cleanup (Liquid Spill): Absorb the spill with a chemical absorbent pad or vermiculite. Place the contaminated material into a sealed container for disposal.

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

-

Skin Contact: Immediately remove contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek medical attention.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Waste Disposal

All waste containing this compound, including unused material, contaminated labware, and cleanup debris, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations. Halogenated and non-halogenated waste streams should typically be segregated.[8] Consult your institution's EHS department for specific disposal procedures.

Conclusion

While this compound is a valuable compound for research, its structural features point to significant potential hazards, most notably reproductive toxicity. A comprehensive understanding of these risks, coupled with stringent adherence to safety protocols, is paramount. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and following the detailed handling and emergency procedures outlined in this guide, researchers can mitigate the risks and work safely with this compound. Always prioritize a culture of safety and consult with EHS professionals to ensure all work is conducted in the safest possible manner.

References

- 1. 3-bromo-1-methyl-7-nitro-indazole | CAS#:74209-37-3 | Chemsrc [chemsrc.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 3-Bromo-7-Nitroindazole | C7H4BrN3O2 | CID 1649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 74209-34-0|3-Bromo-7-nitro-1H-indazole|BLD Pharm [bldpharm.com]

- 6. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The MSDS HyperGlossary: Halogen [ilpi.com]

- 9. weizmann.ac.il [weizmann.ac.il]

- 10. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. utsc.utoronto.ca [utsc.utoronto.ca]

- 12. FCKeditor - Resources Browser [midyear.aza.org]

- 13. cedrec.com [cedrec.com]

- 14. fishersci.com [fishersci.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

Theoretical and Computational Insights into Methyl-Nitro-Indazoles: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical and computational studies of methyl-nitro-indazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document synthesizes data from spectroscopic analysis, X-ray crystallography, and computational modeling to offer a comprehensive resource for professionals in drug development and related scientific fields. The strategic placement of methyl and nitro groups on the indazole scaffold dramatically influences the molecule's electronic, structural, and, consequently, biological properties.

Molecular Structure and Physicochemical Properties

The indazole core, a bicyclic aromatic system composed of fused benzene and pyrazole rings, serves as a versatile scaffold. The introduction of electron-donating methyl (-CH₃) groups and electron-withdrawing nitro (-NO₂) groups allows for fine-tuning of the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and hydrogen bonding capabilities. These modifications are critical for modulating pharmacokinetic and pharmacodynamic profiles in drug design.

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting the geometrical and electronic properties of these molecules.[1][2] Studies on various nitroindazole derivatives have demonstrated that DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p) or TZVP, provide reliable data on bond lengths, bond angles, and electronic parameters that correlate well with experimental findings.[3][4]

Structural Parameters

X-ray crystallography and DFT calculations have provided precise geometric data for several methyl-nitro-indazole derivatives. For instance, in 2-methyl-6-nitro-2H-indazole, the indazole ring system is nearly planar.[2][5] Similarly, the asymmetric unit of 3-(4-methylphenyl)-6-nitro-1H-indazole contains two independent molecules with nearly planar indazole moieties, differing slightly in the rotation of the nitro groups.[4][6]

Table 1: Selected Crystallographic and DFT-Calculated Geometric Parameters

| Compound | Parameter | Value | Method | Source |

| 2-Methyl-6-nitro-2H-indazole | Crystal System | Monoclinic, P2₁/c | X-ray | [5] |

| a (Å) | 3.793(3) | X-ray | [5] | |

| b (Å) | 12.200(8) | X-ray | [5] | |

| c (Å) | 16.675(11) | X-ray | [5] | |

| β (°) | 95.722(9) | X-ray | [5] | |

| 3-(4-methylphenyl)-6-nitro-1H-indazole | Torsion Angle (O-N-C-C) | -1.1(9)°, 4.0(9)° | X-ray | [4] |

| Phenyl Ring Inclination | 30.8(3)°, 31.6(3)° | X-ray | [4] | |

| 2-(5-nitro-1-H-indazol-1-yl) acetic acid | Crystal System | Monoclinic, P2₁/c | X-ray | [7] |

| a (Å) | 7.8541(10) | X-ray | [7] | |

| b (Å) | 7.9274(11) | X-ray | [7] | |

| c (Å) | 15.877(2) | X-ray | [7] | |

| β (°) | 101.149(5) | X-ray | [7] |

Electronic and Spectroscopic Properties

The electronic properties of methyl-nitro-indazoles are key to understanding their reactivity and interaction with biological targets. DFT studies have been employed to calculate frontier molecular orbital energies (HOMO and LUMO), energy gaps, and charge distributions.[2] These parameters are crucial for predicting sites of electrophilic and nucleophilic attack and for explaining reaction mechanisms.[3]

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy provide experimental validation of the molecular structures. The chemical shifts in ¹H and ¹³C NMR spectra are particularly sensitive to the electronic environment, which is heavily influenced by the position of the nitro and methyl substituents.[8]

Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Nitroindazole Derivatives

| Proton | 1-(2-Bromoethyl)-4-nitro-1H-indazole[8] | 1-(2-Bromoethyl)-5-nitro-1H-indazole[8] | 1-(2-Bromoethyl)-6-nitro-1H-indazole[8] | 1-(2-Bromoethyl)-7-nitro-1H-indazole[8] |

| H-3 | 8.60 (s) | 8.70 (s) | 8.32 (s) | 8.25 (s) |

| H-4 | - | 8.35 (dd) | 8.28 (d) | 8.06 (dd) |

| H-5 | 8.35 (d) | - | 7.76 (d) | 7.28 (t) |

| H-6 | 7.68 (t) | 8.35 (dd) | - | 8.19 (dd) |

| H-7 | 8.19 (d) | 8.81 (d) | 8.90 (s) | - |

| N-CH₂ | 5.00 (t) | 4.90 (t) | 4.96 (t) | 5.07 (t) |

| Br-CH₂ | 4.00 (t) | 3.97 (t) | 3.96 (t) | 3.74 (t) |

| Solvent | DMSO-d₆ | DMSO-d₆ | DMSO-d₆ | CDCl₃ |

Table 3: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Nitroindazole Derivatives

| Carbon | 1-(2-Bromoethyl)-4-nitro-1H-indazole[8] | 1-(2-Bromoethyl)-5-nitro-1H-indazole[8] | 1-(2-Bromoethyl)-6-nitro-1H-indazole[8] | 1-(2-Bromoethyl)-7-nitro-1H-indazole[8] |

| C3 | 132.4 | 136.2 | 134.6 | 135.6 |

| C3a | 115.8 | 122.9 | 127.0 | 129.0 |

| C4 | 139.7 | 118.0 | 122.1 | 128.4 |

| C5 | 118.6 | 142.6 | 121.2 | 120.3 |

| C6 | 125.9 | 119.1 | 146.8 | 131.0 |

| C7 | 118.2 | 111.4 | 105.9 | 135.4 |

| C7a | 141.6 | 140.6 | 139.0 | 135.4 |

| N-CH₂ | 50.0 | 49.3 | 50.6 | 54.0 |

| Br-CH₂ | 32.0 | 31.4 | 29.6 | 30.2 |

| Solvent | DMSO-d₆ | DMSO-d₆ | CDCl₃ | CDCl₃ |

Experimental and Computational Methodologies

A combination of synthetic, spectroscopic, and computational protocols is essential for the comprehensive study of methyl-nitro-indazoles.

Synthesis Protocols

The synthesis of methyl-nitro-indazole derivatives often involves multi-step procedures. A common starting point is the nitration of a substituted aniline, followed by diazotization and ring-closure to form the indazole core.

General Synthesis Protocol for 3-Methyl-6-nitro-1H-indazole: A typical synthesis starts from 2-ethyl-5-nitroaniline. The amine is dissolved in glacial acetic acid and cooled. An aqueous solution of sodium nitrite is added to facilitate diazotization and subsequent cyclization to form the indazole ring. The product is then purified, often by chromatography.[9] Alkylation or other functionalizations can be performed on the indazole nitrogen atoms.[8]

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[10]

-

Data Acquisition: ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters are used, with proton-decoupling for ¹³C NMR experiments.[10]

-

Data Analysis: Chemical shifts (δ), coupling constants (J), and multiplicities are analyzed to determine the substitution pattern on the indazole ring.[10]

Mass Spectrometry (MS):

-

Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap), often coupled with HPLC (LC-MS), is used.[7]

-

Ionization: Electrospray ionization (ESI) is commonly employed for this class of molecules.[7]

-

Data Analysis: The exact mass of the molecular ion is determined to confirm the elemental composition. Fragmentation patterns can provide additional structural information.[10]

Infrared (IR) Spectroscopy:

-

Sample Preparation: Samples can be analyzed as potassium bromide (KBr) pellets or using an Attenuated Total Reflectance (ATR) accessory.[11]

-

Data Analysis: The presence of characteristic functional groups is confirmed by identifying their vibrational frequencies, such as N-H stretching (~3300-3400 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), and asymmetric NO₂ stretching (~1530 cm⁻¹).[11]

Computational Chemistry Protocols

Density Functional Theory (DFT) Calculations:

-

Software: DFT studies are commonly performed using software packages like Gaussian.[2]

-

Methodology: The B3LYP hybrid functional is frequently used in conjunction with basis sets like 6-311G(d,p) or 6-311++G**.[3][7][12] This combination provides a good balance of accuracy and computational cost for geometry optimization, frequency calculations, and electronic property predictions.

-

Calculations: Key computed parameters include optimized geometries (bond lengths, angles), frontier molecular orbital energies (HOMO, LUMO), Mulliken or NBO atomic charges, and theoretical vibrational frequencies.[2][7][13] Gauge-Invariant Atomic Orbital (GIAO) methods are used for calculating theoretical NMR chemical shifts.[12]

Visualized Workflows and Pathways

General Experimental Workflow

The logical flow for the synthesis and characterization of methyl-nitro-indazoles involves a systematic progression from synthesis and purification to comprehensive spectroscopic and computational analysis to confirm the structure and purity of the final compounds.

Caption: General workflow for synthesis and characterization of methyl-nitro-indazoles.

VEGFR Signaling Pathway Relevance

3-Methyl-6-nitro-1H-indazole is a known intermediate in the synthesis of Pazopanib, a tyrosine kinase inhibitor.[9] Pazopanib targets receptors such as the Vascular Endothelial Growth Factor Receptor (VEGFR), highlighting the relevance of the methyl-nitro-indazole scaffold in modulating critical signaling pathways in cancer.

Caption: Inhibition of the VEGFR signaling pathway by methyl-nitro-indazole derivatives.

Conclusion

The systematic study of methyl-nitro-indazoles, integrating synthetic chemistry with advanced spectroscopic and computational techniques, provides a powerful paradigm for modern drug discovery and materials science. The data and methodologies presented in this guide underscore the importance of understanding the subtle interplay between molecular structure and function. The continued application of theoretical and computational chemistry will undoubtedly accelerate the design and development of novel methyl-nitro-indazole derivatives with tailored properties for a wide range of scientific applications.

References

- 1. Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Experimental (NMR) and Theoretical (DFT Method) Studies of the Nucleophilic Substitution Reaction of 1-Methyl-4-, 6- and 7-NitroIndazoles by 2-(p-Tolyl) Acetonitrile | Semantic Scholar [semanticscholar.org]

- 4. Crystal structure, DFT calculations and Hirshfeld surface analysis of 3-(4-methylphenyl)-6-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure, DFT calculations and Hirshfeld surface analysis of 3-(4-methyl-phen-yl)-6-nitro-1 H-indazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

An In-depth Technical Guide on the Photophysical Properties of Nitro-Substituted Indazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction